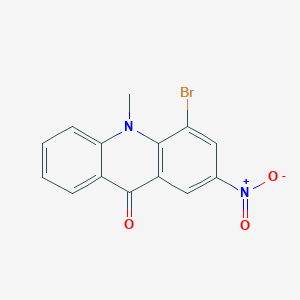

4-Bromo-10-methyl-2-nitroacridin-9(10H)-one

Description

4-Bromo-10-methyl-2-nitroacridin-9(10H)-one is a halogenated and nitrated acridinone derivative. This chloro analog has the molecular formula C₁₄H₉ClN₂O₃ and a molecular weight of 288.69 g/mol . Substituting chlorine with bromine at the 4-position likely increases molecular weight (to ~333.1 g/mol) and alters electronic properties due to bromine’s larger atomic radius and polarizability. The nitro group at the 2-position and methyl group at the 10-position further influence reactivity and steric interactions.

Properties

CAS No. |

90019-40-2 |

|---|---|

Molecular Formula |

C14H9BrN2O3 |

Molecular Weight |

333.14 g/mol |

IUPAC Name |

4-bromo-10-methyl-2-nitroacridin-9-one |

InChI |

InChI=1S/C14H9BrN2O3/c1-16-12-5-3-2-4-9(12)14(18)10-6-8(17(19)20)7-11(15)13(10)16/h2-7H,1H3 |

InChI Key |

JONGTUZTSQIADP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Biological Activity

4-Bromo-10-methyl-2-nitroacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acridine Backbone : The acridine structure is known for its ability to intercalate with DNA, influencing various cellular processes.

- Bromine and Nitro Substituents : The presence of bromine and nitro groups can enhance the compound's reactivity and biological efficacy.

The molecular formula is , and it has a molecular weight of approximately 350.15 g/mol.

Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit significant anti-cancer activities. The following mechanisms have been identified:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines. For instance, studies have shown that it can cause G1 phase arrest in human lung adenocarcinoma cells .

- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation in cancer cells .

Comparative Efficacy

A comparative analysis of various acridine derivatives highlights the potency of this compound against different cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.015 - 0.075 | MiaPaCa-2 (pancreatic cancer) |

| C-1748 (another acridine derivative) | 0.015 | MiaPaCa-2 |

| ACPH (9-phenyl acridine) | Varies | A375 (melanoma), HeLa |

Study 1: Efficacy Against Pancreatic Cancer

In a study investigating the effects of various acridine derivatives on pancreatic cancer cell lines (Panc-1, MiaPaCa-2), this compound demonstrated superior cytotoxic effects compared to other tested compounds. The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses showing increased levels of pro-apoptotic proteins such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2 .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanistic pathways activated by this compound. Results indicated that the compound enhances the phosphorylation of p53, a critical regulator of the cell cycle and apoptosis. This activation leads to downstream effects that culminate in cell death in tumor cells .

Scientific Research Applications

Anti-Cancer Properties

The compound has shown significant anti-cancer activity through various mechanisms:

- DNA Interaction : Acridine derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes. This mechanism leads to apoptosis in cancer cells by inducing DNA damage .

- Cell Cycle Arrest : Studies have indicated that 4-Bromo-10-methyl-2-nitroacridin-9(10H)-one can cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : The compound may enhance the production of ROS, leading to oxidative stress that can trigger cell death pathways in cancer cells .

Other Biological Activities

In addition to its anti-cancer properties, acridine derivatives have been investigated for their potential as antimicrobial agents and their ability to modulate various biological pathways. Their versatility makes them suitable for further exploration in pharmacological applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

Study on Antitumor Activity

A study investigated the effects of various acridine derivatives on human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The findings revealed that this compound exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.3 | DNA intercalation |

| This compound | HepG2 | 7.8 | ROS generation |

Mechanistic Studies

Further mechanistic studies highlighted that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins . These findings suggest that the compound could be developed as a therapeutic agent targeting specific pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Acridinone Derivatives

Substituent Position and Halogen Effects

7-Bromo-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one (2e)

- Structure: Bromine at the 7-position; dihydroacridinone core with 1,3-diphenyl substituents.

- Properties : Melting point 269–270°C, yellow solid, 77% yield .

- Comparison: The bromine position (7 vs. The dihydro structure may also decrease aromatic conjugation.

3-(4-Chlorophenyl)-1-phenyl-1,2-dihydroacridin-9(10H)-one (2m)

- Structure: Chlorine on a 4-chlorophenyl substituent; dihydroacridinone core.

- Properties : Melting point 278°C, brown solid, 52% yield .

- Comparison: The chloro group on a phenyl ring (vs. direct bromination on the acridinone) alters electronic effects. The higher melting point suggests stronger intermolecular interactions, possibly due to halogen bonding.

2-Chloroacridin-9(10H)-one

Nitro-Substituted Analogs

4-Chloro-10-methyl-2-nitroacridin-9(10H)-one

- Structure : Direct analog with Cl instead of Br.

- Comparison : Bromine’s larger size may enhance lipophilicity and membrane permeability compared to chlorine. Both compounds’ nitro groups likely contribute to electrophilic reactivity, useful in covalent binding to biological targets.

10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone (XE991)

- Structure: Anthracenone core with pyridinylmethyl substituents .

- Biological Activity : Potent K⁺ channel blocker (EC₅₀ = 490 nM for acetylcholine release enhancement).

- The target compound’s nitro group may similarly improve interactions with enzymatic targets.

Methyl-Substituted Derivatives

10-Methyl-9(10H)-acridone

- Structure: Lacks halogen and nitro groups; simplest methylated acridinone.

- Properties: CAS 719-54-0, molecular formula C₁₄H₁₁NO .

- Comparison: The absence of electron-withdrawing groups (Br, NO₂) reduces electrophilicity, likely diminishing biological activity compared to the target compound.

Data Table: Key Acridinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.